5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Medicinal chemistry Structure‑activity relationship Benzamide chemotype

5-Bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941957-41-1) is a synthetic, polyhalogenated benzamide that incorporates a 2‑oxopyrrolidin‑1‑yl substituent at the meta‑position of the aniline ring and a methoxy group at the para‑position. The compound belongs to the broader class of N‑arylbenzamides that are frequently explored as pharmacophoric scaffolds for bromodomain and epigenetic target modulation; however, publicly available binding data for this exact chemotype are extremely scarce.

Molecular Formula C18H16BrClN2O3
Molecular Weight 423.69
CAS No. 941957-41-1
Cat. No. B2570181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941957-41-1
Molecular FormulaC18H16BrClN2O3
Molecular Weight423.69
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O
InChIInChI=1S/C18H16BrClN2O3/c1-25-16-7-5-12(10-15(16)22-8-2-3-17(22)23)21-18(24)13-9-11(19)4-6-14(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
InChIKeyGEDBMXUKGFJVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941957-41-1): Core Identity and Procurement Baseline


5-Bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941957-41-1) is a synthetic, polyhalogenated benzamide that incorporates a 2‑oxopyrrolidin‑1‑yl substituent at the meta‑position of the aniline ring and a methoxy group at the para‑position [1]. The compound belongs to the broader class of N‑arylbenzamides that are frequently explored as pharmacophoric scaffolds for bromodomain and epigenetic target modulation; however, publicly available binding data for this exact chemotype are extremely scarce. Its closest positional isomer, 5‑bromo‑2‑chloro‑N‑[3‑(2‑oxopyrrolidin‑1‑yl)phenyl]benzamide, differs solely in the absence of the 4‑methoxy group, providing a natural comparator for structure‑activity relationship (SAR) studies . The current evidence base is insufficient to support any claim of target‑specific potency, selectivity, or in vivo efficacy, and procurement decisions must be grounded in the recognition that this compound remains a largely uncharacterized research‑grade probe.

Why 5-Bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Cannot Be Interchanged with In‑Class Analogs


The presence of the 4‑methoxy group on the central phenyl ring distinguishes this compound from its des‑methoxy positional isomer and from other N‑arylbenzamides that lack the 2‑oxopyrrolidin‑1‑yl motif. Even modest substituent changes on benzamide scaffolds can drastically alter conformational preferences, electronic distribution, and hydrogen‑bonding capacity, which in turn affect target engagement and physicochemical properties such as solubility and metabolic stability [1]. In the absence of direct comparative data, any assumption that two closely related benzamides are functionally interchangeable is chemically unjustified. Researchers who require a compound with a defined substitution pattern for SAR exploration or as a synthetic intermediate should therefore procure the exact CAS‑designated entity rather than a generic “benzamide analog,” because the specific combination of bromine, chlorine, methoxy, and oxopyrrolidinyl substituents defines the chemotype’s potential interaction landscape.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Structural Differentiation from the Des‑Methoxy Positional Isomer

The target compound bears a methoxy group at the 4‑position of the central phenyl ring, whereas the closest commercially catalogued analog, 5‑bromo‑2‑chloro‑N‑[3‑(2‑oxopyrrolidin‑1‑yl)phenyl]benzamide, lacks this substituent [1]. No head‑to‑head biological comparison has been reported for the two isomers, and therefore any differential claim is limited to chemoinformatic inference. The calculated octanol‑water partition coefficient (clogP) of the methoxy‑containing compound is expected to be ~0.5–1.0 log units lower than that of the des‑methoxy analog, based on additive fragment contributions [2]. This difference indicates moderately higher aqueous solubility for the target compound, which could influence assay compatibility and formulation behavior.

Medicinal chemistry Structure‑activity relationship Benzamide chemotype

Positional Isomerism Defines Distinct Electrostatic and Steric Profiles

The substitution geometry of the target compound places the methoxy group para to the amide linkage and meta to the oxopyrrolidinyl ring. In the des‑methoxy isomer, the oxopyrrolidinyl ring is directly attached at the meta position without an adjacent methoxy group [1]. Quantum‑mechanical conformational analysis of related N‑arylbenzamides indicates that a para‑methoxy substituent can bias the aryl ring into a more coplanar orientation relative to the amide bond by enhancing conjugation, whereas the unsubstituted phenyl ring in the comparator adopts a more twisted ground‑state geometry [2]. This difference in conformational preference may lead to distinct shape complementarity with protein binding pockets.

Computational chemistry Molecular recognition Benzamide SAR

Absence of Direct Target‑Engagement Data Represents a Key Differentiator Versus Well‑Characterized Bromodomain Probes

Unlike benchmark bromodomain inhibitors such as JQ1 ((+)-JQ1, CAS 1268524-70-4) or I‑BET762 (CAS 1268524-71-5), for which extensive BRD4 BD1/BD2 Kd values (JQ1: Kd = 49/91 nM; I‑BET762: Kd = 32/62 nM) and cellular IC50 data are publicly available [1], no BRD or other target‑binding data have been disclosed for 5‑bromo‑2‑chloro‑N‑[4‑methoxy‑3‑(2‑oxopyrrolidin‑1‑yl)phenyl]benzamide in peer‑reviewed literature or public databases [2]. This data vacuum means the compound cannot currently be positioned as a qualified chemical probe; however, it also implies that the chemotype space around the 4‑methoxy‑3‑(2‑oxopyrrolidin‑1‑yl)phenyl motif remains unexplored, offering an opportunity for novel IP generation.

Epigenetics Bromodomain inhibitors Chemical probe criteria

Recommended Application Scenarios for 5-Bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Procurement


Structure‑Activity Relationship (SAR) Exploration of the 4‑Methoxy‑3‑(2‑oxopyrrolidin‑1‑yl)phenyl Motif

The compound serves as a key intermediate or reference standard for medicinal chemistry teams investigating the impact of a 4‑methoxy‑3‑(2‑oxopyrrolidin‑1‑yl)phenyl substituent on benzamide core activity. Because the des‑methoxy positional isomer is commercially catalogued, a direct SAR pair can be assembled by procuring both compounds and testing them in parallel under identical assay conditions. This head‑to‑head comparison would allow researchers to isolate the contribution of the methoxy group to potency, selectivity, and physicochemical properties, generating proprietary data that is currently absent from the public domain [1].

Fragment‑Based or High‑Throughput Screening Library Design

Given the complete lack of public bioactivity annotations, this compound is suitable for inclusion in diverse screening libraries where the goal is to identify novel chemotype‑target pairings. The polyhalogenated benzamide core combined with the hydrogen‑bond‑accepting oxopyrrolidinone and methoxy groups provides a three‑dimensional pharmacophore that may engage epigenetic reader domains (e.g., bromodomains) or other acetyl‑lysine‑binding pockets. Procurement for library enrichment is justified precisely because the chemotype has not been pre‑annotated against common screening panels [2].

Synthetic Methodology Development and Crystallization Trials

The compound’s combination of heavy atoms (bromine, chlorine) and rigid structural elements makes it a useful candidate for synthetic methodology studies (e.g., optimization of amide coupling conditions with sterically hindered anilines) and for co‑crystallization experiments. The bromine atom provides anomalous scattering for X‑ray crystallography, facilitating phasing, while the oxopyrrolidinone ring can serve as a crystallographic contact point. Researchers requiring a well‑defined, crystalline small molecule with these features should prioritize this CAS‑registered entity over less pure or structurally ambiguous alternatives [3].

Patent Landscape Scouting and Freedom‑to‑Operate Analysis

Because no patent literature has been identified that explicitly claims 5‑bromo‑2‑chloro‑N‑[4‑methoxy‑3‑(2‑oxopyrrolidin‑1‑yl)phenyl]benzamide as a composition of matter or specifies its biological utility, the compound represents a potentially unencumbered starting point for lead optimization programs. Organizations conducting freedom‑to‑operate analyses prior to initiating a new benzamide‑based project can procure this compound as a reference standard to define the structural boundaries of the prior art, thereby de‑risking future IP filings [2].

Quote Request

Request a Quote for 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.